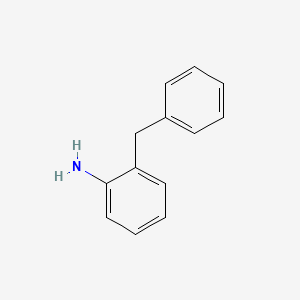

2-Benzylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOBGCPUQNFAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182339 | |

| Record name | 2-Benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28059-64-5 | |

| Record name | 2-Benzylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28059-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028059645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Benzylaniline: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Benzylaniline (also known as 2-Aminodiphenylmethane), a significant chemical intermediate in various synthetic applications. The guide details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis, tailored for professionals in chemical research and pharmaceutical development.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a benzyl group substituted at the ortho position of an aniline molecule. Its unique structure makes it a valuable building block in organic synthesis.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 2-(Phenylmethyl)benzenamine | [1] |

| Synonyms | 2-Aminodiphenylmethane, o-Aminodiphenylmethane | [1][2] |

| CAS Number | 28059-64-5 | [2][3] |

| Molecular Formula | C₁₃H₁₃N | [2][3] |

| Molecular Weight | 183.25 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 49-54 °C | [4][5] |

| Boiling Point | 172-173 °C (at 12 mmHg) | [4][5] |

| Flash Point | 113 °C (closed cup) | |

| InChI Key | DWOBGCPUQNFAFB-UHFFFAOYSA-N | [4][5] |

| SMILES String | Nc1ccccc1Cc2ccccc2 | [4][5] |

graph "2_Benzylaniline_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Benzene ring 1 (Aniline part) C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"]; N1 [label="N", pos="1.74,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1 [label="H", pos="2.3,0.6!", shape=plaintext, fontcolor="#5F6368"]; H2 [label="H", pos="2.3,1.4!", shape=plaintext, fontcolor="#5F6368"];

// Methylene bridge C7 [label="C", pos="-1.74,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H3 [label="H", pos="-2.3,0.6!", shape=plaintext, fontcolor="#5F6368"]; H4 [label="H", pos="-2.3,1.4!", shape=plaintext, fontcolor="#5F6368"];

// Benzene ring 2 (Benzyl part) C8 [label="C", pos="-3,1.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-3.87,1!", fillcolor="#F1F3F4"]; C10 [label="C", pos="-3.87,0!", fillcolor="#F1F3F4"]; C11[label="C", pos="-3,-0.5!", fillcolor="#F1F3F4"]; C12[label="C", pos="-2.13,0!", fillcolor="#F1F3F4"]; C13[label="C", pos="-2.13,1!", fillcolor="#F1F3F4"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- N1 [label=""]; N1 -- H1 [label=""]; N1 -- H2 [label=""]; C2 -- C7 [label=""]; C7 -- H3 [label=""]; C7 -- H4 [label=""]; C7 -- C13 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C8 [label=""];

// Aromaticity representation (optional, using double bonds for clarity) edge [style=double]; C1--C6; C2--C3; C4--C5; C8--C13; C9--C10; C11--C12; }

Caption: Molecular structure of this compound (C₁₃H₁₃N).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One documented industrial process involves the reduction and dehalogenation of 2'-amino-3-chlorobenzophenone using a Raney nickel catalyst in an aqueous alkaline solution.[6] This method is notable for its efficiency and directness.

Detailed Methodology:

-

Reaction Setup: 2'-amino-3-chlorobenzophenone is dissolved in an aqueous solution of sodium hydroxide.

-

Catalyst Introduction: Raney nickel is added to the solution as the catalyst for both reduction and dehalogenation.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. A solution of sodium borohydride in aqueous sodium hydroxide is added dropwise to the reactor while maintaining a controlled temperature.

-

Reaction Monitoring: The reaction is stirred for several hours at a constant temperature. Progress is monitored using liquid chromatography to confirm the disappearance of the starting material and the formation of this compound.[6]

-

Workup and Isolation: Upon completion (typically >95% conversion), the reaction solution is cooled to room temperature. The Raney nickel catalyst is removed by filtration through a celite filter aid.

-

Extraction and Purification: The aqueous filtrate is extracted with a suitable organic solvent, such as dichloromethane. The organic layer is then separated, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science.

-

Synthetic Intermediate: It is a key raw material for the production of more complex molecules, including dye intermediates and fine chemicals.[1]

-

Pharmaceutical Research: While direct biological signaling pathways for this compound are not extensively documented, its derivatives are of significant interest. For instance, related structures have been investigated for their potential as receptor antagonists. The synthesis of novel derivatives based on the this compound scaffold has led to the discovery of potent 5-HT(2A/2C) receptor antagonists, which have potential applications as anxiolytics.[7] This highlights the role of the this compound core as a foundational structure for generating libraries of compounds for drug screening.

The logical flow from a basic chemical building block like this compound to a potential drug candidate is a cornerstone of modern pharmaceutical development.

Caption: Logical workflow in drug discovery using this compound.

References

- 1. This compound CAS: 28059-64-5 - Career Henan Chemical Co. [coreychem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 28059-64-5 | FB02122 | Biosynth [biosynth.com]

- 4. This compound = 99 28059-64-5 [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. KR101859516B1 - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 7. 邻苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

physical and chemical properties of 2-Benzylaniline

An In-depth Technical Guide to 2-Benzylaniline

Introduction

This compound, also known as 2-aminodiphenylmethane, is an aromatic amine that serves as a crucial building block in synthetic organic chemistry.[1][2] Its structure, featuring a benzyl group attached to an aniline moiety, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, particularly in the field of drug development. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [2][4][5] |

| Molecular Weight | 183.25 g/mol | [2][4][5][6] |

| CAS Number | 28059-64-5 | [2][4][5] |

| Appearance | Solid | [4][6] |

| Melting Point | 49-54 °C | [4][7] |

| Boiling Point | 172-173 °C at 12 mmHg | [4][7] |

| Flash Point | 113 °C (closed cup) | |

| Synonyms | 2-Aminodiphenylmethane | [4][5][8] |

| InChI | 1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | [4][7] |

| InChIKey | DWOBGCPUQNFAFB-UHFFFAOYSA-N | [4][7] |

| SMILES | Nc1ccccc1Cc2ccccc2 | [4][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its successful application in research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for some common methods.

1. Synthesis from (E)-2-arylidene-3-cyclohexenones and Primary Amines

This method provides a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines.[1]

-

Materials: (E)-2-arylidene-3-cyclohexenone (0.2 mmol), primary aliphatic amine (2.0 mmol), Dimethoxyethane (DME) (2 mL).[1]

-

Procedure:

-

Combine (E)-2-arylidene-3-cyclohexenone and the primary aliphatic amine in a vial containing a magnetic stirrer.[1]

-

Add DME to the mixture.[1]

-

Stir the reaction mixture at 60 °C.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the solvent under reduced pressure.[1]

-

Purify the residue by column chromatography on silica gel to obtain the this compound product.[1]

-

2. Synthesis via Reductive Amination

This is an alternative two-step preparative method for mono-substituted N-benzylanilines.[9]

-

Step 1: Formation of Schiff Base

-

Materials: Appropriate aniline, appropriate aldehyde.

-

Procedure: React the aniline with the aldehyde to form a Schiff base.[9]

-

-

Step 2: Reduction of the Schiff Base

-

Materials: Schiff base from Step 1, Sodium borohydride.

-

Procedure: Reduce the formed Schiff base with sodium borohydride to yield the N-benzylaniline.[9]

-

3. Classical Synthesis from Aniline and Benzyl Chloride

-

Materials: Aniline (excess), Benzyl chloride, Sodium bicarbonate.[10]

-

Procedure:

-

Heat a mixture of excess aniline and benzyl chloride.[10] The reaction can also be carried out at lower temperatures or in a sodium carbonate solution.[10]

-

The use of sodium bicarbonate is recommended for its purity and ease of handling.[10]

-

After the reaction, cool the mixture and filter it.[10]

-

Separate the aqueous and organic layers. Wash the organic layer with a saturated salt solution.[10]

-

Dry the amines with anhydrous sodium sulfate and filter again.[10]

-

Remove the excess aniline by distillation under reduced pressure.[10]

-

The this compound product will distill at 180°C / 12 mmHg.[10]

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of synthesized this compound and its derivatives can be confirmed using ¹H and ¹³C NMR spectroscopy.[11]

-

Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress, and column chromatography is a standard method for purification.[1][9] Liquid chromatography can also be used to confirm the formation of the target compound.[12]

Reactivity and Chemical Properties

This compound is an aromatic amine, and its reactivity is largely dictated by the amino group and the two aromatic rings.

-

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. However, in aniline, this lone pair is delocalized into the benzene ring through resonance, which reduces its availability and makes aniline less basic than aliphatic amines like benzylamine.[13]

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the aniline ring.[13]

-

Oxidation: this compound can form oxidation products, which may be toxic and mutagenic.[2]

-

N-Alkylation and N-Acylation: The amino group can undergo further reactions such as alkylation and acylation. For instance, the reaction with benzyl chloride can lead to the formation of dibenzylaniline if not properly controlled.[9][10]

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry and drug development.

-

Antihistamines: It is a key intermediate in the synthesis of epinastine hydrochloride, an antihistamine.[12][14]

-

Anticancer Agents: A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, derived from a benzylaniline core, have shown potent inhibitory activity against tubulin polymerization and significant cytotoxicity in various cancer cell lines.[15]

-

Antibacterial Agents: N-benzylaniline derivatives have been investigated for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[16]

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine can be synthesized from N-benzylaniline.[17]

-

Other Pharmaceutical Applications: Derivatives of this compound have shown potential as anti-depression and analgesic pharmaceuticals.[1] N-benzylaniline is also an important precursor for drugs used to treat respiratory diseases.[18]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Caption: General workflow from synthesis to drug development application of this compound.

Caption: Experimental workflow for the synthesis of this compound derivatives.

Caption: Logical workflow for the two-step reductive amination synthesis.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eye shields, and gloves should be worn when handling the compound.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[19] It is classified under Storage Class Code 11 as a combustible solid.

-

Incompatible Materials: Oxidizing agents.[19]

References

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. This compound | 28059-64-5 | FB02122 | Biosynth [biosynth.com]

- 3. CAS 103-32-2: Benzylaniline | CymitQuimica [cymitquimica.com]

- 4. This compound = 99 28059-64-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Benzylaniline | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. This compound CAS: 28059-64-5 - Career Henan Chemical Co. [coreychem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. KR101859516B1 - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. This compound CAS#: 28059-64-5 [m.chemicalbook.com]

- 15. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 17. Benzydamine - Wikipedia [en.wikipedia.org]

- 18. dpublication.com [dpublication.com]

- 19. fishersci.com [fishersci.com]

The Synthesis of 2-Benzylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic pathways and underlying mechanisms for the production of 2-benzylaniline, a crucial intermediate in the pharmaceutical and chemical industries. The document details classical and modern catalytic methods, offering comparative data and detailed experimental protocols for key methodologies.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. They are recognized as key building blocks for a range of applications, including the synthesis of antihistaminic drugs like epinastine, as well as serving as ligands and antioxidants.[1][2] The efficient and selective synthesis of this compound is therefore of significant interest. This guide will cover the most pertinent synthetic strategies, including reductive amination, catalytic N-alkylation via the "borrowing hydrogen" concept, transition-metal-catalyzed cross-coupling reactions, and other notable methods.

Major Synthetic Pathways

The synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and mechanistic features.

Reductive Amination

Reductive amination is a widely employed and versatile method for forming C-N bonds. In the context of this compound synthesis, this typically involves the reaction of a carbonyl compound (benzaldehyde) with an amine (aniline), followed by the reduction of the in situ-formed imine intermediate.

Pathway Overview:

This process can be performed in a "direct" one-pot fashion, where the carbonyl compound, amine, and reducing agent are mixed together, or "indirectly," where the imine is pre-formed before reduction.[3]

Mechanism: The reaction proceeds via the initial formation of a hemiaminal from the reaction of aniline and benzaldehyde. This is followed by dehydration to form the corresponding Schiff base (N-benzylideneaniline). The imine is then reduced to the final this compound product using a suitable reducing agent.

Catalysts and Reagents: A variety of reducing agents and catalysts can be employed, including sodium borohydride (NaBH₄), catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and gold-based catalysts.[3][4] For instance, an Au/Al₂O₃ catalyst has been shown to facilitate a cascade nitro reduction and direct reductive amination to afford N-benzylaniline.[4]

Catalytic N-Alkylation of Anilines with Benzyl Alcohol

The direct N-alkylation of aniline with benzyl alcohol represents a highly atom-economical and environmentally benign approach. This pathway operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen atoms abstracted from the initial alcohol oxidation.

Mechanism: This catalytic cycle involves several key steps:

-

Oxidation: The metal catalyst abstracts hydrogen from benzyl alcohol to form benzaldehyde and a metal-hydride species.

-

Condensation: The in-situ generated benzaldehyde condenses with aniline to form an imine (Schiff base) and water.

-

Reduction: The metal-hydride species then reduces the imine to yield N-benzylaniline and regenerates the active catalyst.[5][6]

A variety of transition metal complexes based on iridium,[7][8] ruthenium,[8] nickel,[9] and iron[6] have been shown to be effective catalysts for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[10][11] This method offers broad substrate scope and functional group tolerance. For the synthesis of N-benzylaniline, this would involve the coupling of benzylamine with an ortho-substituted aniline precursor.

Mechanism: The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium complex to form the desired N-arylamine and regenerate the Pd(0) catalyst.[10][11]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically by coupling an aryl halide with an amine.[12][13] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols with specialized ligands have enabled this reaction to proceed under milder conditions.[14] The synthesis of N-benzylaniline via this method would involve the reaction of benzylamine with an ortho-halosubstituted benzene derivative in the presence of a copper catalyst.

Mechanism: The reaction is believed to proceed via the formation of a copper(I) amide, which then reacts with the aryl halide. The catalytic cycle may involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.[12]

Other Synthetic Approaches

-

Reduction of 2-Aminobenzophenone Derivatives: this compound can be synthesized by the reduction of the ketone functionality in 2-aminobenzophenone or its derivatives. For example, a process using Raney nickel in an aqueous alkaline solution has been reported for the reduction of the ketone and dehalogenation of 2'-amino-3-chlorobenzophenone to yield this compound.[2] Another method involves the hydrogenation of 2-amino-5-chlorobenzophenone using a palladium-carbon catalyst.[2]

-

Reaction of Aniline with Benzyl Chloride: The direct reaction of aniline with benzyl chloride can produce N-benzylaniline. However, this reaction can be difficult to control and often leads to a mixture of mono- and di-substituted products.[15][16] The use of a base and careful control of reaction conditions are necessary to favor the formation of the secondary amine.[15][17]

-

Imine Condensation–Isoaromatization: A novel, catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. This proceeds through a sequential imine condensation–isoaromatization pathway to afford 2-benzyl N-substituted anilines.[1][18]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic pathways to N-benzylaniline and its derivatives, providing a comparative overview of their efficiencies.

Table 1: N-Alkylation of Anilines with Benzyl Alcohol

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| NHC-Ir(III) complex | KOtBu | None | 120 | 24 | High | [8] |

| Hf-Beta zeolite | None | o-xylene | 150 | 4.5 | ~95 | [19] |

| Fe₂Ni₂@CN | None | Not specified | Not specified | Not specified | 99 | [6] |

| 9.1wt% Au/Fe₂O₃ | None | None | 160 | 17 | 94 | [20] |

| Mn(I) pincer complex | Not specified | Not specified | Not specified | Not specified | High | [9] |

Table 2: Reductive Amination and Other Methods

| Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Yield (%) | Reference |

| Nitrobenzene | Benzaldehyde | Reductive Amination | Au/Al₂O₃ | High | [4] |

| Aniline | Benzyl Chloride | Direct Alkylation | NaHCO₃ | 85-87 | [15] |

| 2-Amino-5-chlorobenzophenone | H₂ | Reduction | 5% Pd/C | >95 | [2] |

| (E)-2-benzylidenecyclohex-3-en-1-one | 4-methoxybenzylamine | Imine Condensation | None | 52 | [1] |

Experimental Protocols

General Procedure for N-Alkylation of Aniline with Benzyl Alcohol using Au/Fe₂O₃ Catalyst[20]

-

Reactant Preparation: To a 25 mL pressure tube, add nitrobenzene (246.2 mg, 2 mmol), benzyl alcohol (1081.4 mg, 10 mmol), and 100 mg of 9.1wt% Au/Fe₂O₃ catalyst.

-

Reaction Execution: Seal the pressure tube and heat the reaction mixture to 160°C under an Argon atmosphere for 17 hours.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by column chromatography on silica gel (Eluent: Et₂O / triethylamine / petroleum ether = 1/1/100, v/v/v) to afford N-benzyl aniline as a yellow solid.

General Procedure for Buchwald-Hartwig Amination[10]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), benzylamine (1.2 mmol, 1.2 equiv), and a suitable base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Catalyst Addition: In a separate glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to the reaction vessel.

-

Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL) to the reaction mixture via syringe.

-

Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at a temperature typically ranging from 80-110°C.

-

Monitoring and Workup: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature for subsequent workup and purification.

Visualization of Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways and their underlying catalytic cycles.

Caption: Reductive amination pathway for this compound synthesis.

Caption: "Borrowing Hydrogen" mechanism for N-alkylation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound can be achieved through a variety of effective methods. While classical approaches like direct alkylation with benzyl chloride and the reduction of benzophenone derivatives are established, modern catalytic techniques offer significant advantages in terms of efficiency, selectivity, and sustainability. Catalytic N-alkylation of aniline with benzyl alcohol via the "borrowing hydrogen" mechanism stands out as a particularly atom-economical and green alternative. Cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation provide powerful and versatile tools for the construction of the crucial C-N bond, with broad applicability in complex molecule synthesis. The choice of a specific synthetic pathway will ultimately depend on factors such as substrate availability, desired scale, functional group tolerance, and economic and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. KR101859516B1 - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

Spectroscopic Profile of 2-Benzylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzylaniline (CAS No. 28059-64-5), a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.18 | m | 5H | Ar-H (Benzyl) |

| 7.12 - 7.06 | m | 2H | Ar-H (Aniline) |

| 6.75 - 6.67 | m | 2H | Ar-H (Aniline) |

| 3.95 | s | 2H | -CH₂- |

| 3.70 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C (C-NH₂) |

| 140.8 | Ar-C (Quaternary Benzyl) |

| 130.4 | Ar-CH |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 127.3 | Ar-CH |

| 126.0 | Ar-CH |

| 124.7 | Ar-C (Quaternary Aniline) |

| 118.9 | Ar-CH |

| 116.0 | Ar-CH |

| 39.0 | -CH₂- |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group |

| 3450 - 3350 | N-H Stretch (Amine) |

| 3080 - 3020 | C-H Stretch (Aromatic) |

| 2920 - 2850 | C-H Stretch (Aliphatic) |

| 1620 - 1580 | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1500 - 1400 | C=C Stretch (Aromatic) |

| 750 - 730 | C-H Bend (Ortho-disubstituted Aromatic) |

| 710 - 690 | C-H Bend (Monosubstituted Aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 182 | [M-H]⁺ |

| 106 | [M - C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, a standard single-pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence was employed.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The electron energy was set at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Theoretical and Computational Insights into 2-Benzylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaniline, a key structural motif in medicinal chemistry and materials science, has been the subject of extensive theoretical and computational investigation. This technical guide provides an in-depth analysis of its molecular properties, drawing from a range of computational chemistry techniques. We present a consolidated overview of its optimized geometry, vibrational signatures, and electronic characteristics, supported by detailed computational protocols. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of this compound and its derivatives.

Introduction

This compound, also known as 2-aminodiphenylmethane, is an aromatic amine with a versatile molecular framework.[1][2][3] Its derivatives have shown a wide array of applications, including as anti-depressants, analgesic agents, and antioxidants.[4] The classical synthesis route often involves a Friedel-Crafts reaction followed by carbonyl reduction, though more modern, catalyst-free methods are also being developed.[4][5] Understanding the fundamental molecular and electronic properties of this compound is crucial for the rational design of novel therapeutic agents and functional materials.

Computational chemistry provides powerful tools to elucidate these properties at the atomic level. Techniques such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for studying molecules of this size. This guide summarizes key findings from theoretical studies on this compound, focusing on its structural parameters, vibrational analysis, and electronic properties.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical behavior. Computational methods, particularly DFT, have been employed to determine its optimized molecular geometry.

Computational Protocol for Geometry Optimization

The optimized molecular structure of this compound and its derivatives is typically calculated using DFT methods. A common and reliable approach involves the following steps:

-

Initial Structure: An initial guess for the molecular geometry is generated.

-

Level of Theory and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is frequently used in conjunction with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[6][7][8][9]

-

Optimization: The geometry is optimized to find the minimum energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following workflow illustrates the computational process for geometry optimization:

Key Geometric Parameters

Theoretical calculations provide precise values for bond lengths and angles. For N-benzylaniline, a closely related compound, DFT calculations at the B3LYP/6-311++G(d,p) level have yielded detailed geometric parameters.[9] The C-C bond lengths in the aniline and benzyl rings are typically in the range of 1.387–1.409 Å and 1.392–1.400 Å, respectively.[9] The C-N bond lengths are shortened from the typical single bond length due to resonance effects.[9]

Table 1: Selected Optimized Geometrical Parameters of N-Benzylaniline [9]

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-N1 | 1.392 |

| C8-N1 | 1.459 | |

| C8-C9 | 1.513 | |

| Bond Angle (°) | C3-C2-N1 | 119.322 |

| C7-C2-N1 | 122.41 | |

| C10-C9-C14 | 118.771 |

Note: The atom numbering corresponds to the original study on N-benzylaniline.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

Computational Protocol for Vibrational Analysis

The computational protocol for vibrational analysis is an extension of the geometry optimization workflow:

-

Optimized Geometry: The analysis is performed on the previously optimized molecular geometry.

-

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies.

-

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Characteristic Vibrational Modes

The vibrational spectrum of this compound and its derivatives can be assigned to specific molecular motions.[7][8]

Table 2: Assignment of Key Vibrational Frequencies [7]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300 - 3600 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2840 - 3000 |

| C=C Stretching (Aromatic) | 1475 - 1600 |

| C-N Stretching | 500 - 1500 |

Electronic Properties

The electronic structure of this compound governs its reactivity and spectroscopic properties. Key insights can be gained from Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[8][10] A smaller energy gap suggests that the molecule is more reactive.[8]

Computational Protocol for FMO Analysis:

-

Optimized Geometry: The analysis is performed on the optimized molecular structure.

-

Electronic Structure Calculation: A single-point energy calculation is performed at the same level of theory used for optimization.

-

Orbital Energies: The energies of the molecular orbitals, including the HOMO and LUMO, are extracted from the calculation output.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a this compound Derivative [6]

| Parameter | Value (eV) |

| HOMO Energy | -5.5800 |

| LUMO Energy | -1.7652 |

| HOMO-LUMO Energy Gap | 3.8148 |

| Chemical Hardness (η) | 2.0174 |

| Chemical Potential (μ) | -3.6726 |

| Electrophilicity Index (ω) | 3.3429 |

A higher electrophilicity index indicates a greater capacity to act as an electrophile.[11]

The logical relationship for deriving global reactivity descriptors from HOMO and LUMO energies is as follows:

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[7] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.[12] This analysis is crucial for understanding hyperconjugative effects and charge transfer within the molecule.[9] For instance, in N-benzylaniline, significant delocalization occurs from the lone pair of the nitrogen atom to the antibonding orbitals of the aromatic rings.[13]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7][11] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). In this compound, the region around the nitrogen atom is expected to be electron-rich, while the hydrogen atoms of the amino group are electron-deficient.

Synthesis Pathways

Several synthetic routes to 2-benzylanilines have been reported. A modern, efficient method involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines.[4][5] This reaction proceeds through an imine condensation followed by an isoaromatization cascade.

The general workflow for this synthesis is depicted below:

Conclusion

Theoretical and computational studies provide a wealth of information on the molecular structure, vibrational properties, and electronic nature of this compound. DFT calculations, in particular, have proven to be a robust tool for elucidating these characteristics. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds. A thorough understanding of the fundamental properties of this compound is essential for the design and synthesis of new molecules with tailored biological activities and material properties.

References

- 1. This compound | 28059-64-5 | FB02122 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H13N | CID 119805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Crystal Structure of 2-Benzylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-benzylaniline (also known as 2-aminodiphenylmethane), a key intermediate in the synthesis of various pharmaceuticals. A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a definitive crystal structure for this compound has not been publicly reported. In light of this, this document presents a detailed analysis of the crystal structure of its constitutional isomer, N-benzylaniline, to offer valuable comparative insights into the molecular conformation and packing of similar diarylmethane amines. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and potential crystallization of this compound, drawing from established chemical literature. This information is intended to support further research into the solid-state properties of this important compound.

Introduction

This compound is a primary aromatic amine that serves as a crucial building block in the synthesis of a range of organic molecules, including antihistamines like epinastine hydrochloride.[1] The spatial arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding a compound's physical and chemical properties, such as solubility, melting point, and stability. This knowledge is of paramount importance in the pharmaceutical industry for drug design, formulation, and development.

Despite its significance, a publically accessible, fully determined crystal structure of this compound (CAS Number: 28059-64-5) is not available in the current crystallographic literature. This guide addresses this information gap by providing a multi-faceted approach for researchers.

Comparative Crystal Structure Analysis: N-Benzylaniline

To provide a relevant structural context, the crystal structure of N-benzylaniline (CAS Number: 103-32-2), a constitutional isomer of this compound, is presented. The crystallographic data for N-benzylaniline (CCDC deposition number 825485) offers insights into the likely conformational preferences and intermolecular interactions that might be observed in this compound.

Crystallographic Data for N-Benzylaniline

The crystal structure of N-benzylaniline was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N |

| Formula Weight | 183.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185(6) |

| b (Å) | 5.7911(2) |

| c (Å) | 19.3911(7) |

| α (°) | 90 |

| β (°) | 103.338(1) |

| γ (°) | 90 |

| Volume (ų) | 2056.24(12) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Acta Crystallographica Section E, 2011, E67, o1195.[2]

Molecular and Crystal Packing Features of N-Benzylaniline

In the crystal structure of N-benzylaniline, the asymmetric unit contains two independent molecules. The nitrogen atom in both molecules exhibits a nearly planar geometry. The dihedral angles between the planes of the two aromatic rings are 80.76(4)° and 81.40(4)° in the two molecules, indicating a significantly twisted conformation. The crystal packing is characterized by N—H···π interactions, which link the molecules into infinite chains along the crystallographic b-axis.[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reduction of 2-aminobenzophenone.

Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-aminobenzophenone in a suitable organic solvent (e.g., dichloromethane), add a reducing agent such as sodium borohydride in the presence of an acid catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[1]

Crystallization of this compound

While a definitive crystal structure is not available, the following general protocols can be employed for attempting the single-crystal growth of this compound.

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) at room temperature.

-

Crystallization: Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they can be carefully harvested from the mother liquor.

Protocol: Cooling Crystallization

-

Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Slow Cooling: Gradually cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Crystal Isolation: Isolate the formed crystals by filtration.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Caption: A generalized experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this technical guide provides researchers with essential information to pursue this goal. The comparative analysis of the N-benzylaniline crystal structure offers valuable insights into the potential solid-state conformation of the target molecule. The detailed synthesis and crystallization protocols provided herein serve as a practical starting point for obtaining single crystals of this compound suitable for X-ray diffraction analysis. The successful determination of its crystal structure will be a valuable addition to the chemical and pharmaceutical sciences, enabling a more profound understanding of its solid-state properties.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaniline, also known as 2-aminodiphenylmethane, is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermodynamic properties and stability is crucial for process optimization, safety, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines the standard experimental protocols for determining its thermodynamic characteristics, and discusses its general stability. Due to a lack of specific experimentally determined thermodynamic data for this compound in publicly available literature, this guide also presents reference data for the parent compound, aniline, to provide a comparative context. Furthermore, key reaction pathways involving this compound are visualized to illustrate its chemical behavior.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 183.25 g/mol | --INVALID-LINK-- |

| Melting Point | 49-54 °C | --INVALID-LINK-- |

| Boiling Point | 172-173 °C at 12 mmHg | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |

Thermodynamic Properties

Direct experimental values for the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) of this compound are not found in current literature. However, these values are critical for predicting reaction spontaneity and equilibrium. The experimental techniques to determine these values are well-established.

Reference Thermodynamic Data: Aniline

To provide a baseline for understanding the thermodynamic landscape of substituted anilines, Table 2 presents the thermodynamic properties of the parent molecule, aniline. It is important to note that the addition of the benzyl group in this compound will significantly alter these values.

Table 2: Standard Thermodynamic Properties of Aniline (Gas Phase)

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°) | Value not available in search results |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Value not available in search results |

| Standard Molar Entropy (S°) | Value not available in search results |

Note: Specific values for aniline's thermodynamic properties were not available in the provided search results. In a complete guide, these would be populated from established chemical databases.

Stability and Decomposition

This compound is generally considered to be chemically stable under standard ambient conditions. However, like many aromatic amines, it can undergo oxidation, which may lead to the formation of toxic and mutagenic products[1]. It is a combustible solid and should be kept away from heat, sparks, and open flames. Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.

The thermal stability of aniline derivatives can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC can be used to determine melting points and other phase transitions.

Experimental Protocols for Thermodynamic Analysis

The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined experimentally using bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5-1.0 g) is placed in a sample holder within a high-pressure stainless-steel vessel, known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of this compound is then calculated from the observed temperature rise. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the air).

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released and the molar mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate.

-

Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC thermogram upon heating indicates melting. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Heat Capacity (Cp): The heat capacity of the sample can be determined from the displacement of the baseline in the DSC curve.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to characterize the decomposition and thermal stability of a material.

Methodology:

-

Sample Preparation: A small sample of this compound is placed in a tared TGA sample pan.

-

Atmosphere Control: The sample is heated in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

-

Heating Program: The sample is heated at a constant rate over a defined temperature range.

-

Mass Measurement: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition, providing information about the thermal stability of the compound.

Reaction Pathways and Mechanisms

Understanding the synthesis and reactivity of this compound is essential for its application in drug development and materials science.

Synthesis of this compound

One common laboratory synthesis of N-benzylanilines involves the reaction of an aniline with a benzyl halide. A general workflow for such a synthesis, followed by purification, is depicted below.

Caption: A generalized workflow for the synthesis of N-substituted anilines.

A more recent and efficient method involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway.

Caption: Catalyst-free synthesis of 2-benzylanilines.

Oxidation of N-Benzylanilines

The oxidation of N-benzylanilines can lead to the formation of benzylideneanilines. A proposed mechanism involves the attack of a hypohalite on both the nitrogen atom and a benzyl proton.

Caption: Oxidation pathway of N-benzylaniline to benzylideneaniline.

Conclusion

This compound is a valuable building block in organic synthesis. While its basic physicochemical properties are known, a significant gap exists in the experimental thermodynamic data for this compound. This guide has outlined the standard, robust experimental methodologies—combustion calorimetry, DSC, and TGA—that are necessary to determine its enthalpy of formation, heat capacity, and thermal stability. The provided synthesis and reaction pathways offer insight into the chemical behavior of this compound. Further research, particularly computational studies and direct experimental measurements, is highly encouraged to populate the thermodynamic database for this and related compounds, which will undoubtedly aid in the advancement of chemical process design and drug development.

References

The Versatile Scaffold: A Technical Guide to the Industrial Applications of 2-Benzylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylaniline core, a seemingly simple aromatic amine, represents a highly versatile and privileged scaffold in modern chemistry. Its unique structural arrangement, combining a diphenylmethane framework with a reactive amine, provides a foundation for a diverse array of molecules with significant industrial potential. This technical guide explores the core applications of this compound derivatives, delving into their roles as pivotal synthetic intermediates, advanced materials for electronics, and foundational structures in medicinal chemistry. Detailed experimental protocols, quantitative performance data, and process visualizations are provided to support further research and development.

Core Synthetic Intermediate

This compound and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of fine chemicals, dyes, and complex molecular architectures.[1][2] Their utility stems from the reactivity of the secondary amine, which allows for straightforward functionalization, and the stability of the diphenylmethane backbone.

A significant industrial application is the role of this compound as a key intermediate in the synthesis of the antihistamine drug, Epinastine hydrochloride.[3] This highlights the scaffold's importance in the pharmaceutical manufacturing pipeline.

General Synthesis Protocols

The synthesis of the this compound scaffold can be achieved through several established methods. The choice of method often depends on the desired substitution pattern, scale, and available starting materials.

A modern, catalyst-free approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines.[4]

-

Reaction Setup: In a vial equipped with a magnetic stirrer, add (E)-2-arylidene-3-cyclohexenone (0.2 mmol), a primary aliphatic amine (2.0 mmol), and dimethoxyethane (DME, 2 mL).

-

Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired 2-benzyl N-substituted aniline.[4]

A traditional and robust method involves the direct reaction of aniline with benzyl chloride.[5]

-

Reaction Setup: Fit a 1500-mL flask with a reflux condenser, mechanical stirrer, and a separatory funnel.

-

Reagent Addition: Charge the flask with aniline (4 moles), sodium bicarbonate (1.25 moles), and 100 mL of water. Heat the mixture to 90–95 °C on a steam bath with vigorous agitation.

-

Benzyl Chloride Addition: Slowly add freshly distilled benzyl chloride (1 mole) from the separatory funnel over 1.5 to 2 hours. Continue the reaction for a total of four hours.

-

Work-up: Cool the mixture and filter with suction. Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.

-

Purification: Dry the amines with anhydrous sodium sulfate and filter. Remove the excess aniline via distillation under reduced pressure (aniline distills at 81 °C / 12 mm Hg).

-

Product Isolation: Collect the this compound product by distillation, which boils at 180 °C / 12 mm Hg. The yield is typically 85–87% based on the benzyl chloride used.[5]

Synthesis Yield Data

The efficiency of synthesizing this compound derivatives varies significantly with the chosen methodology and substrates.

| Method | Reactants | Product | Yield (%) | Reference |

| Imine Condensation | (E)-2-arylidene-3-cyclohexenones + Primary Amines | 2-Benzyl N-substituted anilines | 23 - 82% | [4] |

| N-Alkylation | Aniline + Benzyl Chloride | Benzylaniline | 85 - 87% | [5] |

| Reduction | 2'-amino-3-chlorobenzophenone + Raney Nickel | This compound | >95% (formation) | [3] |

Applications in Medicinal Chemistry

The N-benzylaniline scaffold is a recognized privileged structure in drug discovery, demonstrating a wide range of biological activities. Its derivatives have been investigated as potent therapeutic agents, particularly in oncology and infectious diseases.[6][7]

Antimicrobial Agents

Derivatives of N-benzylaniline have shown significant promise as inhibitors of bacterial fatty acid synthesis, a well-validated target for novel antimicrobial agents.[7] These compounds exhibit potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

One notable derivative, compound 4k (structure not shown), demonstrated a Minimum Inhibitory Concentration (MIC) of 0.5 mg/L against both S. aureus and MRSA.[7] Furthermore, this compound was effective at inhibiting biofilm formation and eradicating pre-formed biofilms, indicating its potential for treating persistent infections associated with medical devices.[7]

Anticancer Agents

Certain water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, which replace the olefinic bridge of stilbenes with an aminomethylene hydrochloride moiety, have been developed as potential cytotoxic and antimitotic agents.[8] These compounds act by inhibiting tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. A strong correlation was observed between the compounds' antitubulin activity and their cytotoxicity against a variety of cancer cell lines.[8]

| Compound Class | Biological Target | Key Finding | Therapeutic Area | Reference |

| N-Benzylanilines | Enoyl-ACP reductase (FabI) | MIC of 0.5 mg/L against MRSA; inhibits biofilm formation. | Antibacterial | [7] |

| N-(trimethoxybenzyl)aniline salts | Tubulin | IC50 of 3.5 µM for tubulin polymerization inhibition. | Anticancer | [8] |

Advanced Materials Applications

The inherent electronic properties of the aniline framework make its derivatives, including those of this compound, suitable for applications in materials science, particularly in organic electronics.[9] Polyaniline and its derivatives are among the most studied conducting polymers.[10]

Hole-Transporting Materials (HTMs) in OLEDs

In Organic Light-Emitting Diodes (OLEDs), charge transport layers are crucial for device efficiency and longevity.[11] Hole-Transporting Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Aniline-based compounds are frequently used as the core of HTMs due to their electron-donating nature and good thermal stability.[9][12] While specific data on poly(this compound) is limited, the broader class of aniline-based materials demonstrates excellent performance. For instance, an OLED device using the aniline-based HTM TPA-2ACR achieved superior efficiencies compared to a standard TAPC-based device.[12]

| Device Parameter | TPA-2ACR (Aniline-based HTM) | TAPC (Reference HTM) |

| Current Efficiency (cd/A) | 55.74 | 32.53 |

| Power Efficiency (lm/W) | 29.28 | 18.58 |

| External Quantum Efficiency (%) | 21.59 | 10.60 |

Data from a study on acridine-based aniline HTMs.[12]

Ligands for Catalysis

The nitrogen atom in the this compound scaffold can coordinate with transition metals, making its derivatives excellent candidates for ligands in catalysis. N-aryl substituted derivatives, in particular, can act as bulky, electron-donating ligands that are crucial for modern cross-coupling reactions.[13] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of pharmaceutical and fine chemical synthesis, used to form C-C and C-N bonds, respectively.[14]

The development of new nitrogen-based ligand libraries is a key area of research, especially for reactions catalyzed by non-precious metals like nickel.[13] The structural diversity achievable with the this compound scaffold makes it an attractive platform for discovering novel ligands that can improve yields and expand the substrate scope of challenging cross-coupling reactions.[15] For example, a Suzuki-Miyaura reaction developed for unprotected ortho-bromoanilines demonstrated good to excellent yields across a wide variety of substrates, showcasing the power of optimized catalyst-ligand systems for these challenging transformations.[14]

References

- 1. This compound CAS: 28059-64-5 - Career Henan Chemical Co. [coreychem.com]

- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR101859516B1 - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of 2-Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 2-Benzylaniline (also known as 2-aminodiphenylmethane), a significant intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a comparative analysis of key historical routes, complete with detailed experimental protocols and quantitative data to inform modern synthetic strategies.

Introduction

This compound, with its characteristic diphenylmethane core, has been a target of organic synthesis for over a century. Its utility as a precursor for a variety of heterocyclic compounds and pharmacologically active molecules has driven the development of numerous synthetic approaches. This guide focuses on the foundational methods that have been historically employed for its preparation, offering insights into the evolution of synthetic organic chemistry.

Core Historical Synthesis Methods

The classical syntheses of this compound can be broadly categorized into three main strategies:

-

Reduction of 2-Aminobenzophenone: This is one of the most traditional and widely cited methods, involving the reduction of the ketone functionality of 2-aminobenzophenone.

-

Direct Benzylation of Aniline: This approach involves the direct formation of the C-N bond between aniline and a benzylating agent.

-

Friedel-Crafts Reaction: This classic electrophilic aromatic substitution has been utilized to construct the diphenylmethane skeleton, which is then converted to the target molecule.

-

Beckmann Rearrangement: A more indirect route that involves the rearrangement of an oxime derived from a precursor to form an amide, which is then hydrolyzed.

Method 1: Reduction of 2-Aminobenzophenone

The reduction of the carbonyl group in 2-aminobenzophenone to a methylene group is a straightforward and historically significant route to this compound. Several classical reduction techniques have been applied to this transformation.

Wolff-Kishner / Huang-Minlon Reduction

The Wolff-Kishner reduction, and its more practical Huang-Minlon modification, is a robust method for the deoxygenation of ketones under basic conditions.[1][2][3][4][5] The reaction proceeds via the formation of a hydrazone intermediate, which upon heating with a strong base, eliminates nitrogen gas to yield the corresponding alkane. The Huang-Minlon modification utilizes a high-boiling solvent like ethylene glycol, allowing the reaction to be performed in a single pot at atmospheric pressure.[1][4]

Experimental Protocol (Representative Huang-Minlon Procedure):

-

Apparatus: A round-bottom flask fitted with a reflux condenser.

-

Reagents:

-

2-Aminobenzophenone (1 mole)

-

Hydrazine hydrate (85%, 2 moles)

-

Potassium hydroxide (4 moles)

-

Diethylene glycol (as solvent)

-

-

Procedure:

-

To the round-bottom flask, add 2-aminobenzophenone, diethylene glycol, and hydrazine hydrate.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.

-

Allow the mixture to cool slightly and add potassium hydroxide pellets.

-